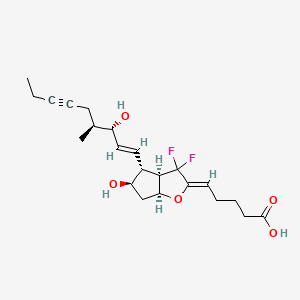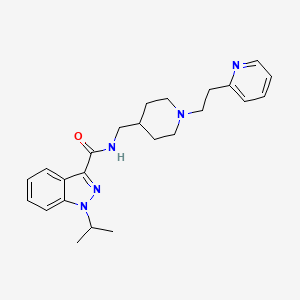![molecular formula C22H33NO3 B1664466 (1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol CAS No. 545-61-9](/img/structure/B1664466.png)
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-DW4U480C61 is a natural product found in Consolida raveyi and Delphinium elatum with data available.
Scientific Research Applications
Structural Analysis and Molecular Conformation
The molecular conformation of certain derivatives similar to the compound has been a subject of study. For instance, the aglycone ring in 11,12,4-Tri-O-methylazithromycin, a related compound, adopts a 'folded-out' conformation, indicating that introduced methyl groups do not significantly alter molecular conformation (Kamenar et al., 1996).
Phytochemical Properties
In the study of phytochemicals, derivatives with similar structural components have been isolated and identified. Pentacyclic triterpenoids from Liquidambar formosana, including various types of triterpenoids, were evaluated for their anti-angiogenic effects, indicating potential therapeutic applications (Zhu et al., 2021).
Synthesis and NMR Analysis
The synthesis and structural analysis of related compounds, such as (2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.1.8,17.0.2,7.0¹¹,¹⁶]icosane, have been documented, providing insights into the NMR characteristics and potential applications in synthetic chemistry (Glister et al., 2005).
Bioactive Derivatives
Research on bioactive derivatives with similar structural frameworks includes the study of azaartemisinin derivatives, which were evaluated for antimalarial and cytotoxic activities (Al-Oqail et al., 2003).
Phytotoxic Activity and Metabolism
Compounds structurally related to the query molecule have been evaluated for their phytotoxic activity and metabolism, suggesting potential applications in agriculture and botany (Ascari et al., 2013).
Structural Characterization
The structural characterization of related compounds, such as dammar-24-ene-3β,20-diol, highlights the importance of crystallography in understanding molecular conformations and potential applications in material science (Safariari et al., 2012).
Synthesis of Meso Di-Mannich Bases
The synthesis of related compounds, such as meso di-Mannich bases from cyclic amines, shows the potential for creating novel organic compounds with specific properties (Rivera et al., 2013).
Properties
| 545-61-9 | |
Molecular Formula |
C22H33NO3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1S,5R,8R,10R,11S,12R,14S,16R,17R)-7-(2-hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol |
InChI |
InChI=1S/C22H33NO3/c1-13-14-4-7-22(18(13)25)16(10-14)21-6-3-5-20(2)12-23(8-9-24)19(21)26-17(22)11-15(20)21/h14-19,24-25H,1,3-12H2,2H3/t14-,15+,16-,17+,18+,19+,20-,21-,22+/m0/s1 |
InChI Key |
RLXRCZIALRMBJR-QSRLNDOYSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@H]6O)O[C@H]4N(C2)CCO |
SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N(C2)CCO |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N(C2)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ajaconine; NSC304665; NSC-304665; NSC 304665 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


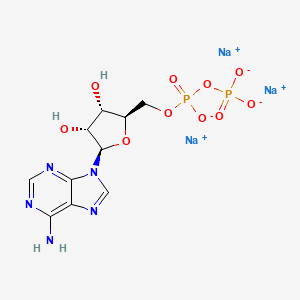
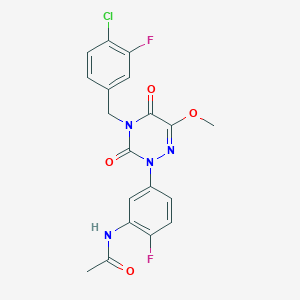

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1664390.png)
![2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate](/img/structure/B1664391.png)
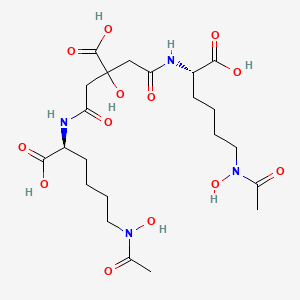


![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)



